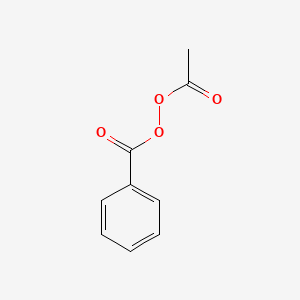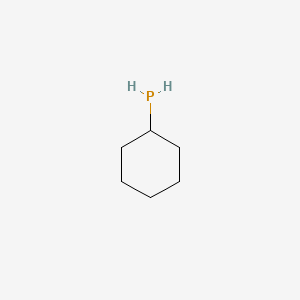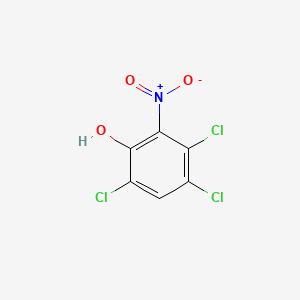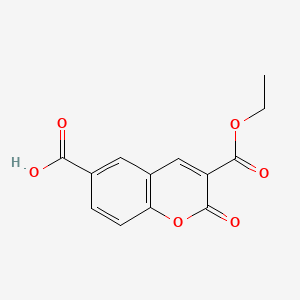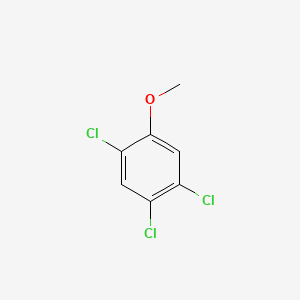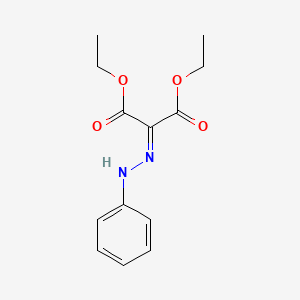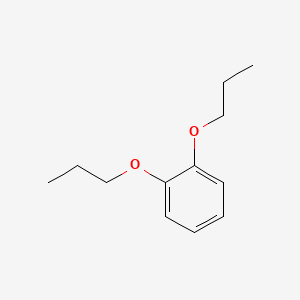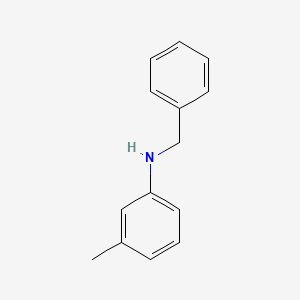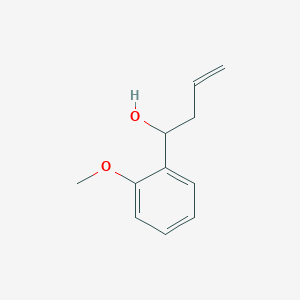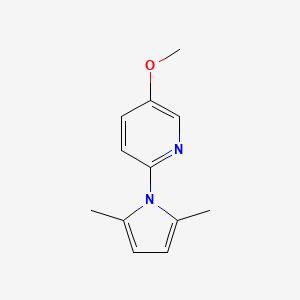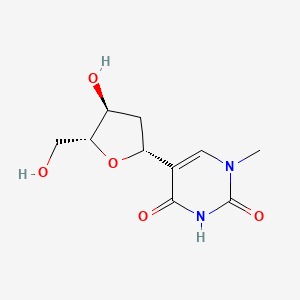
Pseudothymidine
描述
5-甲基-2'-脱氧假尿苷是一种核苷类似物,属于一类称为核苷和核苷酸类似物的有机化合物。这些化合物在结构上与天然存在的核苷和核苷酸相似,但经过修饰以增强其稳定性和功能性。
准备方法
合成路线和反应条件
5-甲基-2'-脱氧假尿苷的合成通常涉及使用核苷 2'-脱氧核糖基转移酶。 这些酶催化从供体核苷到受体碱基的脱氧核糖基部分的转移,从而形成所需的核苷类似物 。反应条件通常包括合适的缓冲系统、最佳 pH 值和温度,以确保酶的活性与稳定性。
工业生产方法
5-甲基-2'-脱氧假尿苷的工业生产可能涉及使用表达核苷 2'-脱氧核糖基转移酶的工程微生物的生物催化过程。 这些过程旨在高效且可扩展,允许以高纯度和高产率大规模生产该化合物 .
化学反应分析
反应类型
5-甲基-2'-脱氧假尿苷会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成不同的氧化产物。
还原: 还原反应可以修饰化合物中存在的官能团。
常用试剂和条件
这些反应中常用的试剂包括氧化剂(例如,过氧化氢)、还原剂(例如,硼氢化钠)和用于取代反应的各种亲核试剂。 反应条件,例如温度、pH 值和溶剂,根据所进行的具体反应进行优化 .
形成的主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化反应可能会产生羟基化或羧基化的衍生物,而取代反应可以产生各种修饰的核苷 .
科学研究应用
5-甲基-2'-脱氧假尿苷有几种科学研究应用,包括:
化学: 它被用作合成更复杂核苷类似物的构建块。
生物学: 该化合物用于研究核酸结构和功能,以及开发基于核酸的治疗剂。
作用机制
5-甲基-2'-脱氧假尿苷的作用机制涉及其掺入核酸,在那里它可以干扰正常的碱基配对和核酸稳定性。 这种破坏可以抑制核酸的复制和转录,使其成为治疗涉及快速细胞增殖的疾病(例如癌症)的潜在治疗剂 .
相似化合物的比较
类似化合物
类似的化合物包括其他核苷类似物,例如:
- 5-甲基-2'-脱氧胞苷
- 5-羟甲基-2'-脱氧尿苷
- 5-甲酰基-2'-脱氧胞苷
独特性
5-甲基-2'-脱氧假尿苷的独特之处在于其特定的结构修饰,与其他核苷类似物相比,这增强了其稳定性和功能性。 它能够掺入核酸并破坏其正常功能,使其对于科学研究和治疗应用特别有价值 .
属性
IUPAC Name |
5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-12-3-5(9(15)11-10(12)16)7-2-6(14)8(4-13)17-7/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDJRICBYOAHBZ-XLPZGREQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)NC1=O)C2CC(C(O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65358-15-8 | |
| Record name | 5-methyl-2'-deoxypseudouridine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03763 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


